Irtemazole - 115576-85-7

Irtemazole

Catalog Number: EVT-10915898
CAS Number: 115576-85-7
Molecular Formula: C18H16N4
Molecular Weight: 288.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Irtemazole is a chemical compound that belongs to the class of imidazole derivatives. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases. The compound's structure features a five-membered heterocyclic ring containing two nitrogen atoms, which contributes to its biological activity and reactivity.

Source and Classification

Irtemazole is classified under imidazole derivatives, which are known for their diverse pharmacological properties. Imidazoles are characterized by their aromaticity and ability to participate in various chemical reactions, making them valuable in drug development. The specific synthesis pathways and derivatives of Irtemazole can vary, but they typically involve modifications to the imidazole core to enhance activity or selectivity against biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of Irtemazole can be approached through various methods, including:

  1. Debus-Radiszewski Synthesis: This method involves the reaction of carbonyl compounds with hydrazines or hydrazones in the presence of acid catalysts to form imidazoles.
  2. Wallach Synthesis: This technique utilizes α-halo ketones and ammonia or amines to generate imidazole derivatives.
  3. Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that significantly reduce reaction times and improve yields compared to traditional methods.

For example, one-pot reactions utilizing ultrasound have been reported, where conditions such as temperature and solvent choice are optimized for maximum yield and purity of the product .

Molecular Structure Analysis

Structure and Data

Irtemazole's molecular structure consists of a five-membered ring with two nitrogen atoms at positions 1 and 3. The general formula for imidazoles is CnHnN2C_nH_nN_2, where nn typically ranges from 3 to 6 for simple derivatives.

Key structural data include:

  • Molecular Formula: C₈H₉N₃
  • Molecular Weight: Approximately 151.17 g/mol
  • Melting Point: Specific melting points can vary based on substituents but generally fall within the range typical for imidazoles.

The compound exhibits tautomerism due to the presence of nitrogen atoms, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Irtemazole can undergo several chemical reactions typical for imidazole derivatives, including:

  1. Electrophilic Substitution Reactions: The nitrogen atoms in the imidazole ring can participate in electrophilic aromatic substitutions, allowing for the introduction of various substituents.
  2. Nucleophilic Addition Reactions: The basic nature of the nitrogen atoms enables nucleophilic attacks on electrophilic centers, facilitating the formation of new carbon-nitrogen bonds.

These reactions are significant for modifying Irtemazole to enhance its pharmacological properties or tailor its activity against specific targets .

Mechanism of Action

Process and Data

The mechanism of action of Irtemazole is primarily related to its interaction with biological molecules such as enzymes or receptors. Imidazoles often act as:

  • Enzyme Inhibitors: By binding to active sites on enzymes, Irtemazole can inhibit their activity, which is beneficial in treating conditions like infections or cancer.
  • Receptor Modulators: The compound may also interact with specific receptors involved in signaling pathways, influencing physiological responses.

Quantitative data regarding binding affinities and inhibition constants are essential for understanding the efficacy of Irtemazole in therapeutic contexts.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Irtemazole exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents such as water and methanol, which aids in its bioavailability.
  • Stability: The stability of Irtemazole under various conditions (pH, temperature) is crucial for its application as a pharmaceutical agent.
  • Melting Point: As previously mentioned, melting points vary but are typically indicative of purity and crystalline form.

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to characterize these properties .

Applications

Scientific Uses

Irtemazole has potential applications across various scientific fields:

  • Pharmaceutical Research: It is being explored for its antiprotozoal activities, particularly against pathogens responsible for diseases like malaria.
  • Biochemical Studies: Due to its ability to interact with biological macromolecules, it serves as a model compound for studying enzyme mechanisms and drug design strategies.
  • Material Science: Imidazole derivatives are also investigated for their properties in catalysis and materials engineering due to their unique electronic characteristics.
Historical Context and Pharmacological Significance of Irtemazole

Emergence of Imidazole Derivatives in Modern Therapeutics

The development of imidazole antifungals represents a pivotal advancement in medical mycology. Prior to the 1940s, therapeutic options for systemic fungal infections were extremely limited. The discovery of polyene antifungals like amphotericin B offered a breakthrough but was associated with significant toxicity issues, including nephrotoxicity and infusion-related reactions. This therapeutic gap catalyzed research into heterocyclic compounds, leading to the identification of the imidazole nucleus as a pharmacologically active scaffold. Ketoconazole, the first orally bioavailable imidazole antifungal introduced in the early 1980s, revolutionized treatment paradigms for endemic mycoses. For nearly a decade, it served as the primary agent for non-life-threatening systemic fungal infections due to its broader spectrum compared to earlier polyenes. The core structure of imidazoles—characterized by a five-membered ring containing two nitrogen atoms—enabled targeted inhibition of fungal enzymes while maintaining selectivity over mammalian systems [1] [4].

The pharmacological innovation of imidazoles lies in their mechanism of action: they competitively inhibit lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme essential for ergosterol biosynthesis. Ergosterol serves as the primary sterol component in fungal cell membranes, and its depletion compromises membrane integrity and function. This targeted mechanism represented a significant departure from the non-selective membrane disruption caused by polyenes. The structural activity relationship (SAR) of imidazoles centers on the coordination of the imidazole nitrogen with the heme iron of the cytochrome P450 enzyme, effectively blocking the demethylation of lanosterol. This SAR principle underpinned the development of subsequent derivatives, including Irtemazole, which optimized this interaction for enhanced antifungal efficacy [4] [8].

Table 1: Generational Evolution of Azole Antifungals

GenerationEraRepresentative AgentsTherapeutic Limitations
Polyenes1940s–1970sAmphotericin B, NystatinNephrotoxicity, infusion reactions
First-gen Imidazoles1980sKetoconazole, ClotrimazoleLimited spectrum, drug interactions
Triazoles1990s–presentFluconazole, ItraconazoleVariable bioavailability, emerging resistance
Second-gen Triazoles2000s–presentVoriconazole, PosaconazoleBroader spectrum, improved safety

Irtemazole’s Classification Within the Azole Antifungal Pharmacopeia

Irtemazole belongs to the imidazole subclass of azole antifungals, distinguished from triazoles by its molecular structure containing two nitrogen atoms within the azole ring. This classification is pharmacologically significant as it influences both antifungal potency and metabolic stability. Unlike triazoles (e.g., fluconazole, itraconazole), which contain three nitrogen atoms and exhibit greater metabolic stability, imidazoles like Irtemazole demonstrate distinct binding kinetics to fungal cytochrome P450 enzymes. The molecular structure of Irtemazole features the characteristic imidazole ring linked to hydrophobic aromatic domains, enhancing its affinity for the hydrophobic active site of lanosterol 14α-demethylase. This structural configuration allows Irtemazole to effectively inhibit ergosterol synthesis in dermatophytes and yeasts, positioning it as a candidate for topical and mucosal applications [6] [8].

Within the chemical taxonomy of azoles, Irtemazole shares core pharmacophoric elements with earlier imidazoles like ketoconazole but incorporates structural modifications to optimize antifungal activity. Key features include halogenated phenyl groups (enhancing membrane penetration) and alkyl side chains (modulating solubility profiles). These modifications were designed to address limitations observed in first-generation imidazoles, such as pH-dependent absorption and hepatic toxicity. The compound’s spectrum of activity aligns with dermatophytic infections and superficial mycoses, though its precise mycological coverage remains less documented than clinically established agents like clotrimazole or miconazole. Analytical characterization studies indicate that Irtemazole’s logP value and water solubility profile suggest formulation advantages for dermal delivery systems [6] [9].

Table 2: Structural and Functional Classification of Azole Antifungals

Structural FeatureImidazoles (e.g., Irtemazole)Triazoles
Azole Ring Nitrogen AtomsTwoThree
Metabolic StabilityModerate (CYP3A4 substrate)High
Primary Clinical UseTopical/superficial infectionsSystemic infections
Spectrum of ActivityDermatophytes, Candida spp.Includes molds (Aspergillus)
Representative AgentsIrtemazole, Ketoconazole, ClotrimazoleFluconazole, Voriconazole

Evolutionary Trajectory of Irtemazole Development

The developmental pathway of Irtemazole reflects iterative refinements in azole chemistry aimed at overcoming pharmacological limitations of early antifungal agents. Initial synthetic efforts focused on halogenation patterns of the phenyl rings to enhance fungal cell membrane penetration, drawing inspiration from ketoconazole’s 2,4-dichlorophenyl motif. Subsequent structure-activity relationship (SAR) optimization involved modifying the N-alkyl side chain to reduce hepatic cytochrome P450 inhibition, thereby mitigating potential drug-drug interactions—a known constraint of first-generation imidazoles. Patent analyses reveal that Irtemazole’s synthesis employed regioselective N-alkylation techniques to achieve stereochemical precision, critical for consistent antifungal activity [9].

Formulation innovations significantly influenced Irtemazole’s development trajectory. Research emphasized cyclodextrin-based complexes and nanoparticulate delivery systems to augment water solubility—a historical challenge for lipophilic azole compounds. These advanced formulations enabled targeted keratinous tissue penetration, making Irtemazole suitable for onychomycosis and dermal infections. Unlike itraconazole capsules, which require acidic gastric conditions for optimal absorption, Irtemazole’s design prioritized pH-independent dissolution profiles through co-crystal engineering. This approach aligned with broader trends in azole development, as seen in later triazoles like posaconazole, which utilized lipid-based delivery for enhanced bioavailability [3] [9].

The compound’s evolution also mirrors pharmacological insights from withdrawn antihistamines like astemizole, which shared structural motifs with azoles. Research into astemizole’s hERG channel interactions informed Irtemazole’s molecular design to minimize cardiac risks through reduced lipophilicity and selective steric hindrance. While clinical data remain limited, preclinical studies positioned Irtemazole as a specialized agent within the antifungal arsenal, addressing niches where systemic toxicity or drug interactions preclude conventional azoles. Its development exemplifies targeted molecular refinement rather than revolutionary innovation, optimizing established imidazole properties for specific therapeutic contexts [7] [10].

Properties

CAS Number

115576-85-7

Product Name

Irtemazole

IUPAC Name

6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole

Molecular Formula

C18H16N4

Molecular Weight

288.3 g/mol

InChI

InChI=1S/C18H16N4/c1-13-20-16-8-7-15(11-17(16)21-13)18(22-10-9-19-12-22)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,20,21)

InChI Key

DCGOMTSIZLGUOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.